3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-(Benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide is an organic compound that features a complex structure with both sulfonyl and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution, where a methylthiol reagent reacts with the thiazole ring.
Sulfonylation: The benzylsulfonyl group is introduced through a sulfonylation reaction, typically using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, where the thiazole derivative reacts with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl and thiazole functionalities are beneficial.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylsulfonyl)-N-(4-methylthio)benzamide
- 3-(Benzylsulfonyl)-N-(4-methylthio)thiobenzamide
- 3-(Benzylsulfonyl)-N-(4-methylthio)benzothiazole
Uniqueness
Compared to similar compounds, 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide is unique due to the presence of both the sulfonyl and thiazole functionalities in a single molecule. This dual functionality enhances its reactivity and potential for diverse applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-24-14-8-5-9-15-17(14)20-18(25-15)19-16(21)10-11-26(22,23)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJSTSHUVCYRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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